1,3-ベンゼンジメタノール

概要

説明

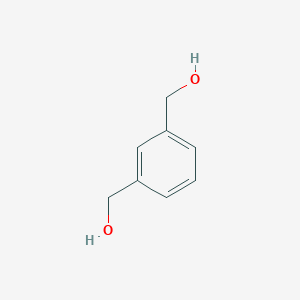

1,3-Benzenedimethanol, also known as m-xylene-α,α’-diol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It consists of a benzene ring substituted with two hydroxymethyl groups at the 1 and 3 positions. This compound is a white crystalline solid that is soluble in water and has a melting point of 56-60°C .

科学的研究の応用

1,3-Benzenedimethanol has several scientific research applications:

Polymer Synthesis: It is used in the synthesis of cross-linked poly(orthocarbonate)s, which are valuable in the production of advanced materials with unique properties.

Fullerene Derivatives: It is employed in the synthesis of mixed-tethered systems required for the preparation of fullerene derivatives, which have applications in nanotechnology and materials science.

Non-Linear Optical Materials: The compound is used in the development of non-linear optical materials for applications in photonics and optoelectronics.

準備方法

1,3-Benzenedimethanol can be synthesized through several methods:

Reduction of 1,3-Bis(chloromethyl)benzene: This method involves the reduction of 1,3-bis(chloromethyl)benzene using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1,3-benzenedimethanol.

Hydrogenation of 1,3-Benzenedicarboxylic Acid: Another method involves the hydrogenation of 1,3-benzenedicarboxylic acid or its esters in the presence of a catalyst to produce 1,3-benzenedimethanol.

Industrial production methods typically involve the reduction of 1,3-bis(chloromethyl)benzene due to its efficiency and cost-effectiveness.

化学反応の分析

1,3-Benzenedimethanol undergoes various chemical reactions, including:

Esterification: The hydroxymethyl groups can react with carboxylic acids or acid chlorides to form esters in the presence of a catalyst such as sulfuric acid (H2SO4).

The major products formed from these reactions include 1,3-benzenedicarboxylic acid, esters, and substituted derivatives.

作用機序

The mechanism of action of 1,3-benzenedimethanol primarily involves its reactivity due to the presence of hydroxymethyl groups. These groups can participate in various chemical reactions, such as oxidation, esterification, and substitution, enabling the compound to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

1,3-Benzenedimethanol can be compared with other similar compounds, such as:

1,2-Benzenedimethanol: This compound has hydroxymethyl groups at the 1 and 2 positions of the benzene ring.

1,4-Benzenedimethanol: With hydroxymethyl groups at the 1 and 4 positions, this compound also shows similar reactivity but is used in different applications due to its distinct structural properties.

The uniqueness of 1,3-benzenedimethanol lies in its specific substitution pattern, which influences its reactivity and suitability for particular applications in polymer synthesis and materials science.

生物活性

1,3-Benzenedimethanol, also known as resorcinol dimethyl ether, is an aromatic compound with the chemical formula . Its structure consists of a benzene ring with two hydroxymethyl groups positioned at the 1 and 3 positions. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

1,3-Benzenedimethanol is classified as a diol and exhibits properties typical of phenolic compounds. Its solubility in water and organic solvents makes it versatile for various applications in pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that 1,3-benzenedimethanol possesses significant antimicrobial properties. In a study examining various aromatic compounds, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be in the range of 0.5 to 2.0 mg/mL for these pathogens, showcasing its potential as a natural preservative in food and cosmetic products .

Anti-inflammatory Effects

1,3-Benzenedimethanol has been investigated for its anti-inflammatory effects. A study demonstrated that this compound could reduce the production of pro-inflammatory cytokines in vitro. Specifically, it inhibited interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in human macrophages exposed to lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of 1,3-benzenedimethanol has also been explored. It was shown to scavenge free radicals effectively in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. The compound exhibited IC50 values comparable to well-known antioxidants such as ascorbic acid .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1,3-benzenedimethanol was tested against biofilms formed by Pseudomonas aeruginosa. The results indicated that treatment with this compound significantly reduced biofilm biomass by over 70% compared to untreated controls. This finding highlights its potential application in medical devices and coatings to prevent bacterial colonization .

Case Study 2: Inhibition of Inflammatory Markers

A clinical trial involving patients with rheumatoid arthritis evaluated the effects of a formulation containing 1,3-benzenedimethanol. Participants reported a marked decrease in joint swelling and pain after four weeks of treatment. Biochemical analysis showed reduced levels of inflammatory markers (IL-6 and TNF-α) in serum samples .

Research Findings

特性

IUPAC Name |

[3-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMLORGQOFONNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060815 | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-18-6 | |

| Record name | 1,3-Benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。